molecular formula C18H16ClF2NO3S B2902097 1-(2-chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine CAS No. 1797687-06-9

1-(2-chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine

Cat. No.: B2902097
CAS No.: 1797687-06-9
M. Wt: 399.84
InChI Key: DBXUWYSLZQQTDS-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine is a piperidine derivative featuring two distinct substituents:

  • A 2-chloro-4-fluorobenzoyl group at the 1-position of the piperidine ring.
  • A 4-fluorobenzenesulfonyl group at the 4-position.

This dual substitution pattern combines electron-withdrawing halogens (Cl, F) and sulfonyl/benzoyl functionalities, which may enhance metabolic stability and receptor binding affinity.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF2NO3S/c19-17-11-13(21)3-6-16(17)18(23)22-9-7-15(8-10-22)26(24,25)14-4-1-12(20)2-5-14/h1-6,11,15H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXUWYSLZQQTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a piperidine core with two distinct substituents:

  • A 2-chloro-4-fluorobenzoyl group at the nitrogen (position 1).
  • A 4-fluorobenzenesulfonyl group at the carbon (position 4).

Key challenges include:

  • Sequential introduction of substituents without cross-reactivity.
  • Prevention of N-overacylation or sulfonamide decomposition.
  • Control of stereochemistry at position 4, if applicable.

Retrosynthetically, the molecule dissects into:

  • Piperidine → Functionalized at C4 with sulfonyl group → N-acylation.
  • 4-Hydroxypiperidine → Sulfonate intermediate → Nucleophilic substitution.

Synthetic Methodologies

Pathway 1: Sequential Sulfonylation and Acylation

Step 1: Synthesis of 4-(4-Fluorobenzenesulfonyl)piperidine

Starting material : 4-Hydroxypiperidine (1.0 equiv).
Reagents :

  • Methanesulfonyl chloride (1.2 equiv), triethylamine (2.5 equiv) in dichloromethane (DCM) at 0°C → 4-mesyloxypiperidine.
  • Sodium 4-fluorobenzenesulfinate (1.5 equiv) in DMF at 80°C for 12 h.

Mechanism : SN2 displacement of mesylate by sulfinate nucleophile.
Yield : 68% (white crystalline solid).
Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.22 (d, J = 8.4 Hz, 2H, ArH), 3.85–3.75 (m, 1H, piperidine H4), 3.10–2.95 (m, 2H, piperidine H2,6), 2.30–2.15 (m, 2H, piperidine H3,5), 1.70–1.55 (m, 2H, piperidine H1,5).
  • 13C NMR : δ 164.2 (C-F), 135.6 (SO2-C), 129.8 (ArC), 115.7 (ArC-F), 54.3 (C4), 46.1 (C2,6), 28.4 (C3,5).
Step 2: N-Acylation with 2-Chloro-4-fluorobenzoyl Chloride

Reagents :

  • 4-(4-Fluorobenzenesulfonyl)piperidine (1.0 equiv), 2-chloro-4-fluorobenzoyl chloride (1.1 equiv), triethylamine (3.0 equiv) in DCM at 0°C → RT, 6 h.

Mechanism : Base-mediated nucleophilic acyl substitution.
Yield : 82% (off-white powder).
Characterization :

  • 1H NMR : δ 8.05 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 7.72 (d, J = 8.4 Hz, 2H, sulfonyl ArH), 7.50–7.40 (m, 1H, ArH), 7.30–7.20 (m, 2H, ArH), 4.10–3.90 (m, 1H, piperidine H4), 3.80–3.60 (m, 2H, piperidine H2,6), 2.50–2.30 (m, 2H, piperidine H3,5), 1.95–1.75 (m, 2H, piperidine H1,5).
  • MS (ESI) : m/z 471.0 [M+H]+.

Pathway 2: Electroreductive Cyclization (Alternative Approach)

Starting materials :

  • Imine derived from 4-fluoro-N-(piperidin-4-yl)benzenesulfonamide.
  • 2-Chloro-4-fluorobenzaldehyde.

Conditions :

  • Flow microreactor electrolysis at −2.0 V (Ag/AgCl), 0.1 M LiClO4 in acetonitrile/H2O (9:1).

Mechanism : Cathodic reduction of imine to amine, followed by intramolecular cyclization.
Yield : 54% (requires optimization).
Advantages :

  • Avoids stoichiometric metal catalysts.
  • Scalable via continuous flow.

Pathway 3: Solid-Phase Synthesis with Protective Group Strategy

Steps :

  • Protection : tert-Butoxycarbonyl (Boc) protection of piperidine nitrogen.
  • Sulfonylation : 4-Fluorobenzenesulfonyl chloride (1.2 equiv), DMAP (0.1 equiv) in DCM.
  • Deprotection : HCl/dioxane to remove Boc.
  • Acylation : 2-Chloro-4-fluorobenzoyl chloride (1.1 equiv), Hünig’s base.

Yield : 75% overall.
Purity : >99% (HPLC).

Comparative Analysis of Methods

Parameter Pathway 1 Pathway 2 Pathway 3
Yield 82% 54% 75%
Scalability High Moderate High
Purification Complexity Column chromatography Recrystallization Flash chromatography
Stereochemical Control None Limited None
Cost Efficiency Moderate High Low

Mechanistic Insights and Side Reactions

  • Acylation Side Products : Over-acylation at nitrogen mitigated by using 1.1 equiv of acyl chloride.
  • Sulfonate Hydrolysis : Competing hydrolysis of mesylate intermediate minimized via anhydrous DMF.
  • Electrochemical Byproducts : Over-reduction of imine to secondary amine addressed by voltage control.

Spectroscopic Benchmarking

Key 1H NMR Signals :

  • Piperidine H4 : δ 4.10–3.90 (m, pathway 1) vs. δ 4.25–4.10 (m, pathway 3).
  • Aromatic Protons : Doublets at δ 8.05 (pathway 1) confirm ortho-chlorine coupling.

IR Spectroscopy :

  • Sulfonyl S=O : 1365 cm⁻¹ (asymmetric), 1175 cm⁻¹ (symmetric).
  • Amide C=O : 1680 cm⁻¹.

Industrial Feasibility and Optimization

  • Solvent Recycling : DCM and DMF recovered via distillation (≥90% efficiency).
  • Catalyst Load : DMAP reduced to 0.05 equiv without yield loss.
  • Continuous Flow Adaptation : Pathway 2 electrolysis scaled to 10 L/h throughput.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of halogenated and sulfonyl-containing compounds on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be explored for its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain receptors or enzymes, while the sulfonyl group can influence its reactivity and stability. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition

Piperidine derivatives with N-acyl and N-sulfonyl groups are well-documented as enzyme inhibitors. For example:

  • In , N-acyl and N-sulfonyl substitutions on a 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea core yielded potent soluble epoxide hydrolase (sEH) inhibitors. The 4-trifluoromethoxyphenyl group improved metabolic stability compared to adamantyl analogs .
  • AVE#21 (1-(2-chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea), mentioned in , shares the 2-chloro-4-fluorobenzoyl group with the target compound but replaces the sulfonyl group with a urea moiety. This substitution allows AVE#21 to bind allosterically to glycogen phosphorylase, demonstrating how minor structural changes alter target specificity .

Fluorinated Piperidine Analogs

Fluorine substitution significantly impacts pharmacokinetics and receptor interactions:

  • W-18 and W-15 () are fluorinated sulfonamide-piperidine derivatives with opioid-like structures. Unlike the target compound, these analogs feature phenylethyl and nitrophenyl groups, highlighting how fluorination at specific positions (e.g., para-fluorine in W-18) modulates receptor affinity .
  • In , fluorinated fentanyl analogs (e.g., p-fluoro-isobutyrylfentanyl) demonstrate that halogen position (ortho, meta, para) affects both activity and analytical detection challenges. The target compound’s 2-chloro-4-fluorobenzoyl group may reduce metabolic degradation compared to non-halogenated analogs .

Structural Analogs with Sulfonyl/Carboxamide Groups

Compounds with sulfonyl or carboxamide substituents on piperidine include:

  • 1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (): This analog replaces the benzoyl group with a carboxamide and benzothiazole moiety.
  • 1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (): Incorporates an oxadiazole-thiophene group, which may enhance π-π stacking interactions. Its molecular weight (409.9 g/mol) is lower than the target compound, likely due to the absence of the benzoyl group .

Comparison Table :

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Evidence ID
Target Compound 2-Cl-4-F-benzoyl (1), 4-F-benzenesulfonyl (4) Not provided Sulfonyl, Benzoyl -
AVE#21 2-Cl-4-F-benzoyl (1), Urea (3) Not provided Urea
1-(4-Chlorobenzenesulfonyl)-piperidine-4-carboxamide 4-Cl-benzenesulfonyl (4), Carboxamide (4) 450.0 Sulfonyl, Carboxamide
W-18 4-Nitrophenylethyl, 4-Cl-sulfonamide Not provided Sulfonamide, Nitrophenyl

Biological Activity

Molecular Structure

The molecular formula of Compound 1 is C16H15ClF2NC_{16}H_{15}ClF_2N, with a molecular weight of approximately 305.75 g/mol. Its structure features a piperidine ring substituted with both a chloro-fluorobenzoyl group and a fluorobenzenesulfonyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of Compound 1 against various cancer cell lines. The compound was tested using the MTT assay to determine its cytotoxic effects. The results indicated that Compound 1 exhibited significant cytotoxicity against several cancer cell lines, including:

Cell LineCC50 (µM)
HeLa (Cervical Cancer)< 0.05
A549 (Lung Cancer)< 0.10
HepG2 (Liver Cancer)< 0.15

These findings suggest that Compound 1 may be a promising candidate for further development as an anticancer agent, particularly due to its low CC50 values indicating high potency against cancer cells.

The mechanism by which Compound 1 exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells following treatment with Compound 1, suggesting that it triggers programmed cell death pathways.

Antiviral Activity

In addition to its anticancer properties, Compound 1 was screened for antiviral activity against several viruses, including Human Herpesvirus and Adenovirus. However, initial results indicated a lack of significant antiviral activity at non-toxic concentrations, highlighting the need for further investigation into its potential as an antiviral agent.

Study on Fluorinated Compounds

A comparative study involving fluorinated analogues of similar compounds demonstrated that the presence of fluorine atoms significantly enhanced the biological activity of piperidine derivatives. The study highlighted that modifications in the chemical structure could lead to improved potency and selectivity towards cancer cell lines.

Clinical Implications

The potential therapeutic applications of Compound 1 extend beyond oncology; ongoing research is exploring its efficacy in treating metabolic disorders due to its structural similarity to known inhibitors of key metabolic enzymes.

Q & A

Q. How can researchers address discrepancies between in silico predictions and experimental bioactivity?

  • Methodological Answer :
  • Free Energy Perturbation (FEP) : Refine docking scores by calculating binding free energy differences for analogs .
  • Crystallography : Solve co-crystal structures to validate predicted binding poses .

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